REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([C:5]1[CH:6]=[N:7][C:8]([O:11][C:12]2[CH:22]=[CH:21][C:15]3[CH2:16][CH2:17][NH:18][CH2:19][CH2:20][C:14]=3[CH:13]=2)=[CH:9][CH:10]=1)=[O:4].[C:23]1(=O)[CH2:26][CH2:25][CH2:24]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[OH-].[Na+]>ClCCl.C(O)(=O)C>[CH:23]1([N:18]2[CH2:19][CH2:20][C:14]3[CH:13]=[C:12]([O:11][C:8]4[CH:9]=[CH:10][C:5]([C:3]([NH:2][CH3:1])=[O:4])=[CH:6][N:7]=4)[CH:22]=[CH:21][C:15]=3[CH2:16][CH2:17]2)[CH2:26][CH2:25][CH2:24]1 |f:2.3,4.5|
|
Name
|
N-methyl-6-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yloxy)-3-pyridinecarboxamide
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Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
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CNC(=O)C=1C=NC(=CC1)OC1=CC2=C(CCNCC2)C=C1
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Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Name
|
|
Quantity
|
400 μL
|
Type
|
reactant
|
Smiles
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C1(CCC1)=O
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Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
240 μL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture was then cooled to 0° C.
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Type
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STIRRING
|
Details
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stirred at room temperature for 16 hours
|
Duration
|
16 h
|
Type
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STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with dichloromethane
|
Type
|
ADDITION
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Details
|
a mixture of 0.880 ammonia:methanol:dichloromethane (1:9:90)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)N1CCC2=C(CC1)C=C(C=C2)OC2=NC=C(C(=O)NC)C=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |